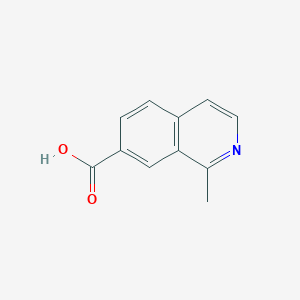
1-Methylisoquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylisoquinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds. This compound features a methyl group at the 1-position and a carboxylic acid group at the 7-position of the isoquinoline ring, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-7-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-methylisoquinoline with carbon dioxide in the presence of a strong base can yield the desired carboxylic acid. Another method involves the oxidation of 1-methylisoquinoline-7-methanol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the cyclization of precursors followed by purification steps such as crystallization or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions: 1-Methylisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted isoquinolines, alcohols, and other functionalized derivatives.
科学的研究の応用
1-Methylisoquinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-methylisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the isoquinoline ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Isoquinoline: The parent compound without the methyl and carboxylic acid groups.
1-Methylisoquinoline: Lacks the carboxylic acid group.
7-Carboxyisoquinoline: Lacks the methyl group.
Uniqueness: 1-Methylisoquinoline-7-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a versatile compound in various research and industrial applications.
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
1-methylisoquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-10-6-9(11(13)14)3-2-8(10)4-5-12-7/h2-6H,1H3,(H,13,14) |
InChIキー |
ABFDWBGQGMTUKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1C=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)

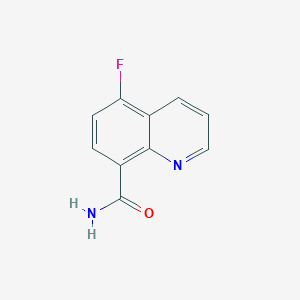

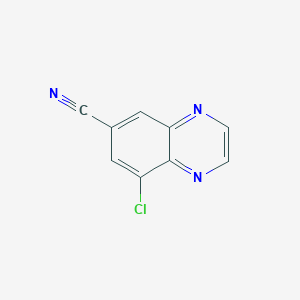
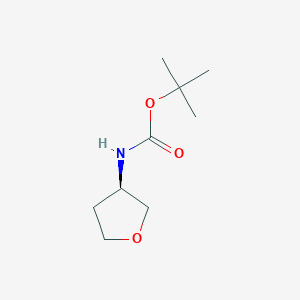
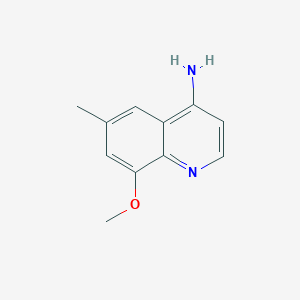





![1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)
